molecular formula C9H8IN3O2 B12935913 Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

Cat. No.: B12935913
M. Wt: 317.08 g/mol
InChI Key: VMKIFSQLQOCTAH-UHFFFAOYSA-N
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Description

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in medicinal chemistry. The presence of iodine in the structure makes it a valuable intermediate for further functionalization and derivatization.

Preparation Methods

The synthesis of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate typically involves the iodination of an imidazo[1,2-b]pyridazine precursor. One common method includes the reaction of ethyl imidazo[1,2-b]pyridazine-6-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Chemical Reactions Analysis

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.

    Material Science:

Mechanism of Action

The mechanism of action of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives such as:

This compound stands out due to its unique substitution pattern, which can influence its chemical behavior and biological properties.

Properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-2-15-9(14)6-3-4-8-11-5-7(10)13(8)12-6/h3-5H,2H2,1H3

InChI Key

VMKIFSQLQOCTAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=NC=C2I)C=C1

Origin of Product

United States

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